N-(4-chloro-2,5-dimethoxyphenyl)-2,2-diphenylacetamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-diphenylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with a diphenylacetamide moiety
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-26-19-14-18(20(27-2)13-17(19)23)24-22(25)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,21H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSZUBFVJMZYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,2-diphenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and diphenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The 4-chloro-2,5-dimethoxyaniline is reacted with diphenylacetic acid under the aforementioned conditions to form the desired amide bond, resulting in the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-diphenylacetamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-diphenylacetamide can be compared with other similar compounds, such as:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide: This compound shares a similar phenyl ring structure but differs in the substituents attached to the amide group.
N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide: This compound has a different heterocyclic ring system, leading to distinct chemical and biological properties.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: This compound is a phenethylamine derivative with different substituents, resulting in unique pharmacological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
